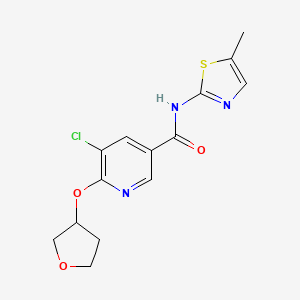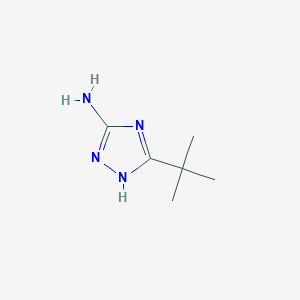
5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, as well as the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several biochemical and physiological effects, including the inhibition of inflammatory mediators, the suppression of cancer cell growth and proliferation, and the induction of cell death in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in lab experiments is its potential therapeutic value in treating inflammatory diseases and cancer. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to work with in the lab. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, including further studies on its mechanism of action, as well as its potential use in combination with other compounds for the treatment of cancer and inflammatory diseases. Additionally, future research may focus on developing more efficient synthesis methods for this compound, as well as improving its solubility and bioavailability for use in experimental settings.
Métodos De Síntesis
The synthesis of 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves several steps, including the reaction of 5-chloro-2-aminonicotinonitrile with 5-methylthiazole-2-carboxylic acid, followed by the addition of tetrahydrofuran-3-ol and subsequent purification steps. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient method for producing this compound.
Aplicaciones Científicas De Investigación
5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been used in various scientific research applications, including studies on cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, studies have shown that this compound may have anticancer properties, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-8-5-17-14(22-8)18-12(19)9-4-11(15)13(16-6-9)21-10-2-3-20-7-10/h4-6,10H,2-3,7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURUDBWCHHYLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2714203.png)







![4-[3-[Methyl(propan-2-yl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2714220.png)
![2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2714221.png)



![2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2714226.png)